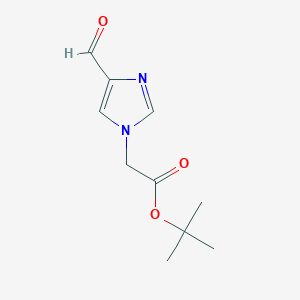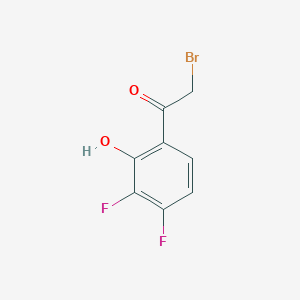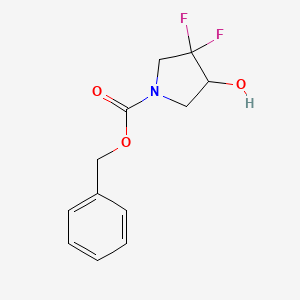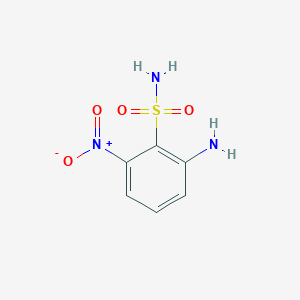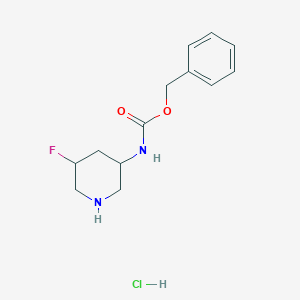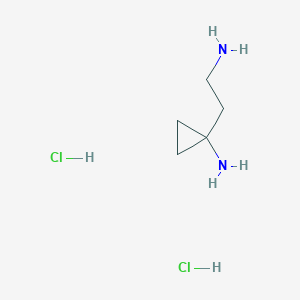
1-(2-Aminoethyl)cyclopropanamine dihydrochloride
Overview
Description
1-(2-Aminoethyl)cyclopropanamine dihydrochloride, also known as ACPC, is a cyclic amino acid analog. The chemical structure of ACPC consists of a cyclopropyl ring and an aminoethyl group connected to a chiral carbon. It is a powder with a molecular weight of 173.08 .
Molecular Structure Analysis
The molecular structure of 1-(2-Aminoethyl)cyclopropanamine dihydrochloride consists of a cyclopropyl ring and an aminoethyl group connected to a chiral carbon. The Inchi Code is 1S/C5H12N2.2ClH/c6-4-3-5(7)1-2-5;;/h1-4,6-7H2;2*1H .Physical And Chemical Properties Analysis
1-(2-Aminoethyl)cyclopropanamine dihydrochloride is a powder . It has a molecular weight of 173.08 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Inhibition of Lysine-Specific Demethylase 1 (LSD1)
Cyclopropanamine compounds, including derivatives of 1-(2-Aminoethyl)cyclopropanamine, have been identified as inhibitors of LSD1. LSD1 plays a crucial role in the epigenetic regulation of gene expression through the methylation and demethylation of histones. The inhibition of LSD1 by cyclopropanamine compounds could have therapeutic implications for treating conditions such as schizophrenia, Alzheimer's disease, epilepsy, and drug addiction by altering gene expression patterns (Blass, 2016).
Enantioselective Mannich Reactions
Cyclopropenimine catalysts, related to cyclopropanamines in terms of cyclic amine structure, have been utilized to catalyze Mannich reactions between glycine imines and N-Boc-aldimines with high enantio- and diastereoselectivity. These reactions are critical in organic synthesis, enabling the creation of complex molecules with high chiral purity, which is essential for pharmaceutical applications (Bandar & Lambert, 2013).
Synthesis of Cyclopropylamines
Research has demonstrated methods for synthesizing trans-2-substituted cyclopropylamines from α-chloroaldehydes. This process involves the generation of cyclopropylamines through a reaction that captures an electrophilic zinc homoenolate with an amine, followed by ring closure. Cyclopropylamines are prevalent in pharmaceuticals and agrochemicals due to their unique structural and chemical properties, making them valuable for drug design and synthesis (West et al., 2019).
Aminoboration Reactions
Copper-catalyzed aminoboration of methylenecyclopropanes has been developed, providing a rapid and concise route to borylmethyl)cyclopropylamines. These reactions are highly regio- and diastereoselective, producing compounds that can serve as building blocks for synthesizing potential antidepressants and other bioactive molecules (Sakae et al., 2014).
Chemoenzymatic Synthesis
Chemoenzymatic routes have been explored for synthesizing cyclopropylamine derivatives, such as (S)-1-Cyclopropyl-2-methoxyethanamine, a key intermediate for the synthesis of corticotropin-releasing factor-1 receptor antagonists. This approach combines chemical synthesis with enzymatic resolution or modification steps, offering a more sustainable and selective method for producing chiral amines (Parker et al., 2012).
Safety and Hazards
properties
IUPAC Name |
1-(2-aminoethyl)cyclopropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-4-3-5(7)1-2-5;;/h1-4,6-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBIBFMOQZAADP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)cyclopropanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



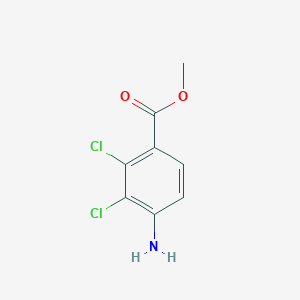
![5-Bromo-4-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1381720.png)
